molecular formula C6H14ClNO2 B599894 (S)-2-(Methoxymethyl)morpholine hydrochloride CAS No. 141196-38-5

(S)-2-(Methoxymethyl)morpholine hydrochloride

Cat. No. B599894
CAS RN: 141196-38-5
M. Wt: 167.633
InChI Key: NBPHWKGEMABLPV-RGMNGODLSA-N
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Description

“(S)-2-(Methoxymethyl)morpholine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 . It has an average mass of 167.634 Da and a monoisotopic mass of 167.071304 Da .


Molecular Structure Analysis

The molecular structure of “(S)-2-(Methoxymethyl)morpholine hydrochloride” can be represented by the InChI code: 1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 . The InChI key is NBPHWKGEMABLPV-RGMNGODLSA-N .


Physical And Chemical Properties Analysis

“(S)-2-(Methoxymethyl)morpholine hydrochloride” is a compound with a molecular weight of 167.64 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • (S)-2-(Methoxymethyl)morpholine hydrochloride has been utilized in chemical syntheses, particularly in the synthesis of various morpholine derivatives. For instance, it was used in the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, a process that highlighted the advantages of easy operation, short reaction time, and high yield (Tan Bin, 2011).

Complexation with Metals

Novel Derivatives Synthesis

  • It is used in the novel synthesis of cis-3,5-disubstituted morpholine derivatives, demonstrating its utility in creating new chemical entities (M. D’hooghe, Tim Vanlangendonck, K. Törnroos, N. de Kimpe, 2006).

Crystal Structure Analysis

  • The compound's derivatives have been studied for their crystal structures, providing insights into molecular interactions and bonding (M. Akkurt, S. Türktekin, H. Küçükbay, Ülkü Yılmaz, O. Büyükgüngör, 2005).

Electrophoretic and Gas-Chromatographic Analysis

  • It is used in analytical chemistry, particularly in the electrophoretic and gas-chromatographic analysis of pharmaceutical preparations, demonstrating its role in quality control and drug analysis (I. V. Burykin, Y. Andreev, A. Varnavskaya, 2014).

Protecting Group in Oligonucleotide Synthesis

Safety and Hazards

According to the safety data sheet, “(S)-2-(Methoxymethyl)morpholine hydrochloride” is not classified as a hazardous substance or mixture . No hazard pictogram, signal word, hazard statement(s), or precautionary statement(s) are required .

properties

IUPAC Name

(2S)-2-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHWKGEMABLPV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693466
Record name (2S)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Methoxymethyl)morpholine hydrochloride

CAS RN

141196-38-5
Record name (2S)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(methoxymethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Benzyl-2 methoxymethylmorpholine is subjected to hydrogenolysis in hydrogen chloride-containing ethanol in the same manner as described in Reference Example 15 to give 2-methoxymethylmorpholine hydrochloride.
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